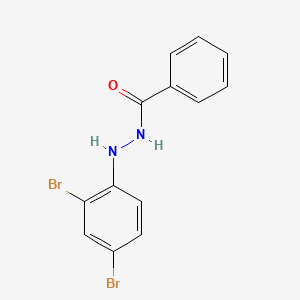
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of a benzoic acid moiety attached to a 2,4-dibromophenyl group via a hydrazide linkage. Its molecular formula is C7H5Br2N2O, and it has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of benzoic acid, 2-(2,4-dibromophenyl)hydrazide typically involves the reaction of 2,4-dibromobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4-dibromobenzoyl chloride+hydrazine hydrate→benzoic acid, 2-(2,4-dibromophenyl)hydrazide+HCl
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Análisis De Reacciones Químicas
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(2,4-dibromophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atoms can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide can be compared with other hydrazide derivatives, such as:
Benzoic acid, 2-(2,4-dichlorophenyl)hydrazide: Similar structure but with chlorine atoms instead of bromine.
Benzoic acid, 2-(2,4-difluorophenyl)hydrazide: Contains fluorine atoms instead of bromine.
Benzoic acid, 2-(2,4-diiodophenyl)hydrazide: Contains iodine atoms instead of bromine.
The presence of different halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties .
Propiedades
Número CAS |
2516-45-2 |
|---|---|
Fórmula molecular |
C13H10Br2N2O |
Peso molecular |
370.04 g/mol |
Nombre IUPAC |
N'-(2,4-dibromophenyl)benzohydrazide |
InChI |
InChI=1S/C13H10Br2N2O/c14-10-6-7-12(11(15)8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
Clave InChI |
VJLVLFDGRRLRMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NNC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
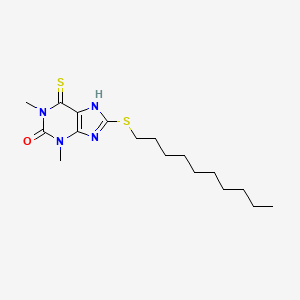

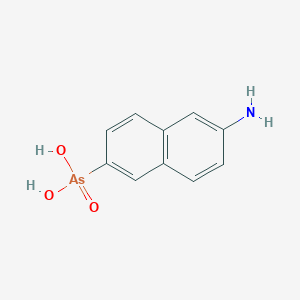
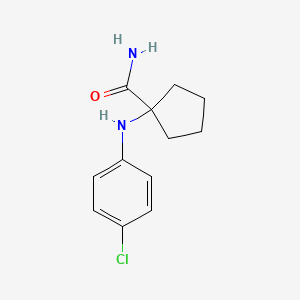


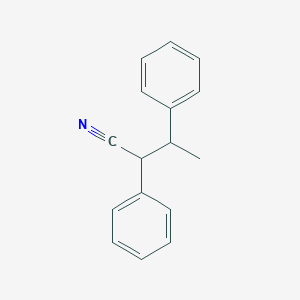
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)
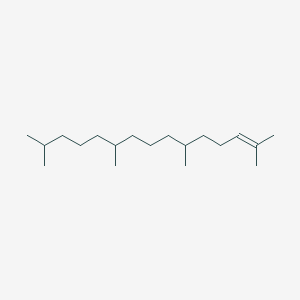

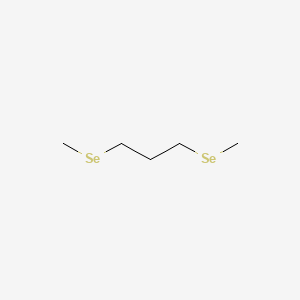
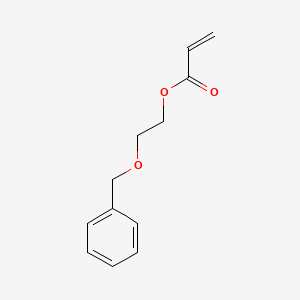
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
